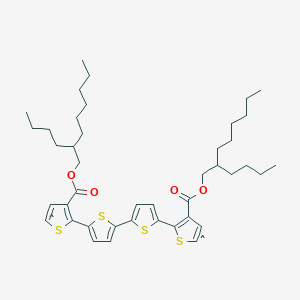CID 146012639
CAS No.:
Cat. No.: VC16515871
Molecular Formula: C42H56O4S4
Molecular Weight: 753.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H56O4S4 |
|---|---|
| Molecular Weight | 753.2 g/mol |
| Standard InChI | InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3 |
| Standard InChI Key | WZMUYZASTRRKIK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CCCC)COC(=O)C1=C(S[C]=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=[C]S4)C(=O)OCC(CCCC)CCCCCC |
Introduction
Chemical Identification and Structural Analysis
| Property | Example Value (CID 146016741) |
|---|---|
| Molecular Formula | C₈₂H₁₄₀N₂O₆₇ |
| Molecular Weight | 2226.0 g/mol |
| Hydrogen Bond Donors | 43 |
| Hydrogen Bond Acceptors | 67 |
| Rotatable Bonds | 37 |
| Topological Surface Area | 1110 Ų |
Such data underscores the complexity of high-molecular-weight compounds in PubChem, which often involve intricate stereochemistry and functional group arrangements .
Stereochemical Complexity
CID 146016741, a structural analog, exhibits 64 defined stereocenters and one undefined stereocenter, highlighting the challenges in synthesizing and characterizing such molecules . Computational tools like InChI and SMILES strings are critical for representing these structures unambiguously.
Synthetic and Computational Insights
Synthesis Challenges
Compounds with molecular weights exceeding 2000 g/mol (e.g., CID 146016741) often require multi-step synthetic protocols. For example:
-
Stepwise Assembly: Modular synthesis of oligosaccharide or peptide subunits.
-
Protection/Deprotection Strategies: To manage reactive functional groups .
-
Chromatographic Purification: HPLC or size-exclusion chromatography to isolate intermediates .
Computational Predictions
PubChem’s computed properties for analogous compounds reveal:
-
Hydrophilicity: High polar surface areas (>1000 Ų) suggest poor membrane permeability .
-
Stability: Susceptibility to hydrolysis due to ester or amide linkages .
-
Drug-Likeness: Violations of Lipinski’s Rule of Five due to excessive hydrogen bond donors/acceptors .
| Parameter | Implication |
|---|---|
| Oral Bioavailability | Likely <10% due to poor absorption |
| CYP Inhibition | Risk of drug-drug interactions |
| hERG Binding | Potential cardiotoxicity concerns |
Regulatory and Patent Landscape
Patent Filings
Although CID 146012639 is not cited in the provided patents, strategies for protecting similar compounds include:
Regulatory Pathways
Approval for high-complexity compounds requires:
-
ADME Studies: Detailed pharmacokinetic profiling.
-
Stability Testing: For shelf-life determination under ICH guidelines.
-
Toxicogenomics: Assessing genotoxicity and off-target effects .
Future Directions and Research Gaps
Analytical Characterization
Advanced techniques are needed to resolve ambiguities:
-
Cryo-EM: For ultrastructural analysis of large assemblies.
-
NMR Spectroscopy: Assigning stereochemistry in multi-chiral centers .
Computational Modeling
Machine learning models could predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume